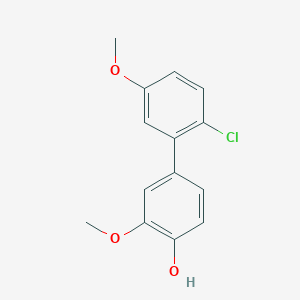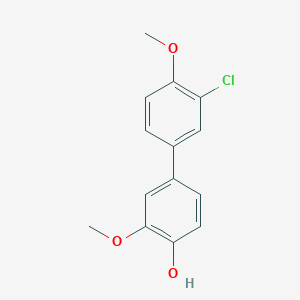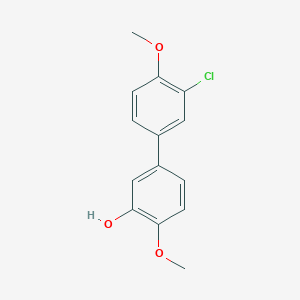
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% (5-CMPMP) is a phenolic compound with a wide range of uses in chemical synthesis, scientific research applications, and laboratory experiments. It is a highly functionalized molecule with a phenolic group containing a chlorine atom, a methoxy group, and two methoxyphenol groups. 5-CMPMP is a versatile compound that has many advantages and limitations for laboratory experiments.
Mechanism of Action
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% acts as a proton donor, donating a proton to a nucleophile to form a new bond. This mechanism is known as proton transfer. The proton transfer reaction is facilitated by the presence of the chlorine atom, which acts as an electron-withdrawing group. The phenolic group of 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% also acts as an electron-donating group, allowing the molecule to interact with nucleophiles.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has antioxidant and anti-inflammatory properties. It has also been shown to reduce the growth of cancer cells and inhibit the formation of new blood vessels, which can be beneficial in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is a highly functionalized molecule, which makes it useful for synthesizing a wide range of compounds. It is also relatively inexpensive and easy to acquire. However, it can be difficult to purify and can be toxic in large amounts.
Future Directions
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has many potential future directions. It can be used as a reagent in the synthesis of new compounds with potential medicinal applications. It can also be used as an antioxidant and anti-inflammatory agent in the treatment of diseases. Additionally, it can be used to study the mechanism of proton transfer and its effects on biochemical and physiological processes. Finally, it can be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized through a three-step reaction process. The first step involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-methoxyphenol in the presence of potassium carbonate and a base catalyst. This reaction produces a substituted phenol. The second step involves the oxidation of the substituted phenol with pyridinium chlorochromate (PCC) to give the desired 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% product. The third step involves the purification of the 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% product by recrystallization.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been widely used in scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 1,2-diphenylethylenediamine, 1,2-diphenylethylenediamine dihydrochloride, and 1,2-diphenylethylenediamine hydrochloride. It has also been used as a reagent in the synthesis of various compounds with potential medicinal applications, such as 1,2-diphenylethylenediamine, 1,2-diphenylethylenediamine dihydrochloride, and 1,2-diphenylethylenediamine hydrochloride.
properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQLOLUVIAFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685674 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261922-51-3 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


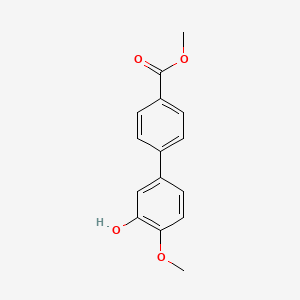
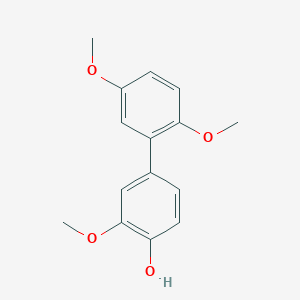
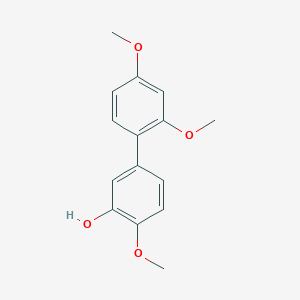
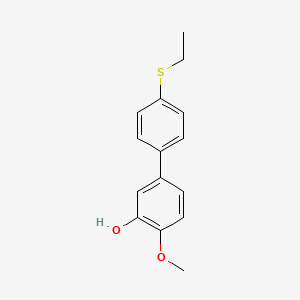
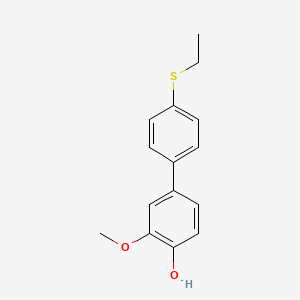



![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)
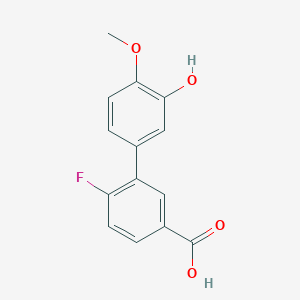
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)
